![molecular formula C9H15N3O B1325067 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1017221-30-5](/img/structure/B1325067.png)

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

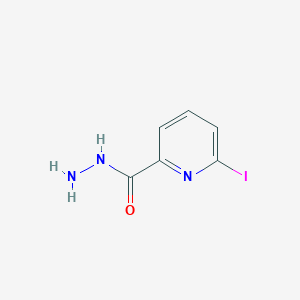

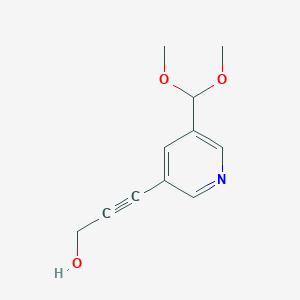

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, more commonly known as 2-AEPE, is an aminopyridine-based compound that has been widely studied in the scientific community due to its potential applications in various areas. This compound was first synthesized by the Japanese chemist M. Saito in 1969 and has since been used in a variety of research experiments. 2-AEPE is a versatile compound that can be used for a variety of purposes, from drug design to biochemistry.

Scientific Research Applications

Synthesis of New Pyrido Derivatives

- Research by El-Kashef et al. (2010) focused on synthesizing new pyrido derivatives using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which is related to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol. This work contributes to the development of heterocyclic compounds, potentially useful in various chemical applications (El-Kashef et al., 2010).

Development of Novel Protecting Groups

- Chantreux et al. (1984) described the use of a group structurally similar to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol as a carboxyl-protecting group in peptide chemistry. This application is significant for peptide synthesis and pharmaceutical development (Chantreux et al., 1984).

Regioselective Synthesis of 2-Pyridones

- Pathak, Kundu, and Pramanik (2012) explored the regioselective synthesis of highly substituted 2-pyridones, showcasing the versatility of pyridine derivatives in organic synthesis. This research opens avenues for creating biologically important compounds (Pathak, Kundu, & Pramanik, 2012).

Formation of Cu(II) Complexes

- Keypour et al. (2015) studied the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, which include structures related to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol. This research is relevant in the field of coordination chemistry (Keypour et al., 2015).

Antihypoxic and Antimicrobial Activity

- Gein et al. (2015) conducted studies on compounds derived from reactions involving 2-(2-aminoethoxy)ethanol, closely related to the chemical of interest, demonstrating their antihypoxic and antimicrobial activities. Such findings are crucial for the development of new therapeutic agents (Gein et al., 2015) (Gein et al., 2015).

properties

IUPAC Name |

2-[(5-aminopyridin-2-yl)-ethylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERSOJVFSIDLOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)

![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)

![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)